molecular formula C22H23FN4O3S B2868039 7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 451466-58-3

7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2868039
CAS No.: 451466-58-3
M. Wt: 442.51
InChI Key: OIVBSYHOGNWSHN-UHFFFAOYSA-N
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Description

7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C22H23FN4O3S and its molecular weight is 442.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Study

A study conducted by Patel and Patel (2010) involved the synthesis of compounds related to the chemical structure , focusing on their antimicrobial properties. The research synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones from a lead molecule, involving reactions with thionyl chloride, hydrazine hydrate, substituted aromatic aldehydes, N-(4-methoxyphenyl) piperazine, and thioglycolic acid. The synthesized compounds underwent elemental analysis, IR, and NMR spectral data analysis, demonstrating significant antifungal and antibacterial activities Patel & Patel, 2010.

Crystal Structures and X-ray Diffraction Studies

Ullah and Altaf (2014) explored the crystal structures of compounds structurally related to adoprazine, which shares similarities with the chemical structure in focus. The study prepared crystalline compounds and analyzed them using X-ray diffraction, revealing extensive hydrogen bonding in one compound and the formation of a one-dimensional network due to C-H⋯O short contact in another Ullah & Altaf, 2014.

Synthesis and Anti-fungal Activity of Novel Derivatives

Zhang et al. (2018) designed and synthesized a series of novel tetrahydroquinoline compounds containing a thiocarbonyl moiety, inspired by the structure of the natural product aspernigerin. These compounds were evaluated for their antifungal activity, with one derivative showing superior efficacy compared to a commercial fungicide. The crystal structure of one derivative was determined by X-ray single crystal diffraction, confirming the proposed structures Zhang et al., 2018.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one with 4-fluorobenzoyl chloride to form 7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Starting Materials": [ "2-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one", "4-fluorobenzoyl chloride", "piperazine", "triethylamine", "DMF", "NaHCO3", "NaCl", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one in DMF and add triethylamine.", "Step 2: Add 4-fluorobenzoyl chloride dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add piperazine to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Add NaHCO3 and NaCl to the reaction mixture and stir for 30 minutes.", "Step 5: Extract the product with water and purify by column chromatography to obtain 7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one." ] }

CAS No.

451466-58-3

Molecular Formula

C22H23FN4O3S

Molecular Weight

442.51

IUPAC Name

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H23FN4O3S/c1-30-13-12-27-21(29)18-7-2-15(14-19(18)24-22(27)31)20(28)26-10-8-25(9-11-26)17-5-3-16(23)4-6-17/h2-7,14H,8-13H2,1H3,(H,24,31)

InChI Key

OIVBSYHOGNWSHN-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)NC1=S

solubility

not available

Origin of Product

United States

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